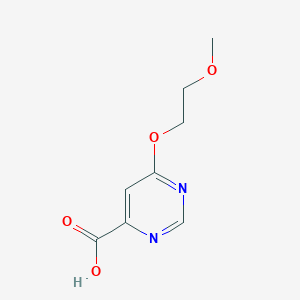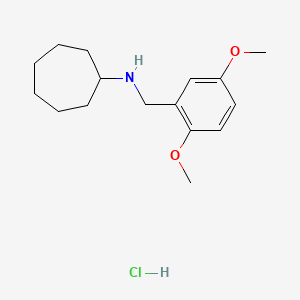
N-(2,5-Dimethoxybenzyl)cycloheptanamine hydrochloride
Overview
Description
“N-(2,5-Dimethoxybenzyl)cycloheptanamine hydrochloride” is a chemical compound with the CAS Number: 1609395-54-1 . It has a molecular weight of 299.84 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H25NO2.ClH/c1-18-15-9-10-16(19-2)13(11-15)12-17-14-7-5-3-4-6-8-14;/h9-11,14,17H,3-8,12H2,1-2H3;1H . This code represents the structure of the molecule. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 299.84 .Scientific Research Applications
Pharmacological Properties and Behavioral Effects :
- N-(2,5-Dimethoxybenzyl)cycloheptanamine hydrochloride and related compounds demonstrate varying pharmacological properties. For instance, 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, a structurally related compound, was synthesized and identified as an antagonist to the hypotensive effect of dopamine and potentiator of apomorphine-induced stereotypy (Jarboe et al., 1978).
- In studies related to central nervous system actions, compounds with similar structure have been shown to deplete norepinephrine and dopamine to some degree, without blocking brain dopamine receptors or affecting brain catecholamine synthesis (Bannon et al., 1980).
Synthesis and Chemical Analysis :
- Research on the synthesis of related compounds, such as substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines, has been conducted to understand their chemical properties and potential as novel psychoactive substances (Abiedalla et al., 2021).
- The synthesis of other related molecules, like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, has been explored for their potential antitumor activity and as potent inhibitors of mammalian dihydrofolate reductase (Grivsky et al., 1980).
Potential Therapeutic Applications :
- Certain derivatives of N-(2,5-Dimethoxybenzyl)cycloheptanamine hydrochloride have been investigated for their therapeutic potential. For example, glycosylated tetrahydrosalens, with structural similarities, have been evaluated as potential Alzheimer's disease therapeutics due to their metal-ion chelation properties and antioxidant effects (Storr et al., 2009).
Toxicological and Safety Assessments :
- Research into the safety and toxicological aspects of similar compounds is crucial. For example, studies on 25D-NBOMe and 25C-NBOMe, compounds with some structural resemblance, have indicated potential cardiotoxicity, especially regarding cardiac rhythm (Yoon et al., 2019).
properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]cycloheptanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-18-15-9-10-16(19-2)13(11-15)12-17-14-7-5-3-4-6-8-14;/h9-11,14,17H,3-8,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYBISONCGQZQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2CCCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dimethoxybenzyl)cycloheptanamine hydrochloride | |
CAS RN |
1609395-54-1 | |
| Record name | Cycloheptanamine, N-[(2,5-dimethoxyphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(5-Fluoropyridin-2-yl)cyclopropyl]methanamine](/img/structure/B3059902.png)
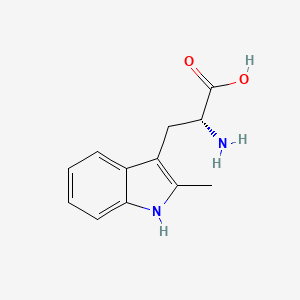

![2-hydrazino-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidine](/img/structure/B3059906.png)
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B3059907.png)
![1-(2-(2-Naphthyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide](/img/structure/B3059909.png)

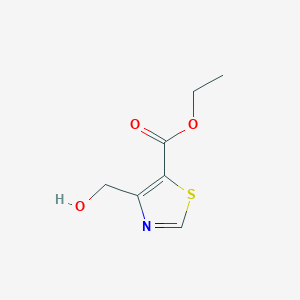
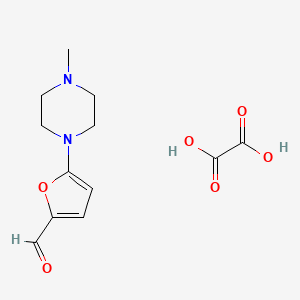


![tert-Butyl 8'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B3059921.png)
![6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]pyrimidine-4-carboxylic acid](/img/structure/B3059923.png)
